molecular formula C16H17N7O3 B2589753 (E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide CAS No. 477865-36-4

(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide

Cat. No. B2589753
CAS RN: 477865-36-4
M. Wt: 355.358
InChI Key: QGXKHEPKTZTBLE-VCHYOVAHSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are non-naturally occurring small molecules . This class of compounds has been of interest due to their diverse structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines comprises an important class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthetic Methodologies and Structural Elucidation

The synthesis and characterization of related heterocyclic compounds have been a focus of research due to their potential applications in medicinal chemistry and material science. For example, Gomha and Farghaly (2011) detailed the preparation of novel compounds via condensation reactions, highlighting the structural assignments based on comprehensive spectral data analysis (Gomha & Farghaly, 2011). Similarly, Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety, and evaluated their antimicrobial activities, showcasing the versatility of these compounds (Abdel‐Aziz et al., 2008).

Potential Biological Activities

Research has not only focused on the synthesis and structural analysis of such compounds but also on investigating their potential biological activities. For instance, compounds synthesized by incorporating triazolo and pyrimidine moieties have shown moderate effects against certain bacterial and fungal species, as demonstrated by Abdel‐Aziz et al. (2008), indicating potential applications in developing antimicrobial agents (Abdel‐Aziz et al., 2008).

Mechanistic Insights and Chemical Reactivity

Further studies have explored the reactivity and mechanistic aspects of related compounds. Didenko et al. (2010) investigated the selectivity of reactions of ethyl pyrazolo and triazolo carboxylates with hydrazine, revealing insights into regioselective and regiospecific cyclizations (Didenko et al., 2010). Such studies are crucial for understanding the chemical behavior of these compounds and developing more efficient synthetic strategies.

Future Directions

The future directions for the research and development of [1,2,4]triazolo[1,5-a]pyrimidines could involve further exploration of their antimicrobial properties , as well as their potential as antiviral agents . Additionally, the enhancement of their antimicrobial activity through structural modifications could be a promising area of research .

properties

IUPAC Name

N,N-dimethyl-N'-[7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3/c1-11(26-13-6-4-12(5-7-13)23(24)25)14-8-9-17-16-19-15(20-22(14)16)18-10-21(2)3/h4-11H,1-3H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXKHEPKTZTBLE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide

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